molecular formula C6H16Cl2N2 B3059357 2,6-Dimethylpiperazine dihydrochloride CAS No. 98618-52-1

2,6-Dimethylpiperazine dihydrochloride

Cat. No. B3059357
CAS RN: 98618-52-1
M. Wt: 187.11 g/mol
InChI Key: SFOYHYMXNYOPAI-UHFFFAOYSA-N
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Description

  • Storage Temperature : Sealed in dry conditions at room temperature .

Synthesis Analysis

The synthesis of 2,6-Dimethylpiperazine dihydrochloride involves various methods. For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Scientific Research Applications

Molecular Structure and Properties

  • Molecular Structure and Hydrogen Bonding : N,N'-Dimethylpiperazine betaines synthesized using 2,6-dimethylpiperazine show unique hydrogen bonding and molecular structures, contributing to their distinct spectroscopic properties and basicity (Dega-Szafran et al., 2002).

Synthesis Processes

  • Selective Synthesis : 2,6-Dimethylpiperazine can be selectively synthesized using a Cu-Cr-Fe/γ-Al2O3 catalyst, demonstrating a potential method for the industrial production of this compound (Bai et al., 2004).

Chemical Analysis and Discrimination

  • Isomer Discrimination : The study of 1H NMR spectral data of 2,6-dimethylpiperazine provides insights into the discrimination of its geometrical isomers, which is crucial for chemical analysis and quality control (Tsutsui et al., 1980).

Crystallography and Molecular Structure

  • Crystal and Molecular Structure Studies : X-ray diffraction studies reveal the crystal structure and molecular conformation of 2,6-dimethylpiperazine, contributing to the understanding of its physical properties and potential applications (Okamoto et al., 1982).

Chemical Interaction and Applications

  • Interaction with Other Compounds : Research on complexes of 2,6-dimethylpiperazine with other compounds, such as copper(II) acetate, offers insights into its chemical reactivity and potential applications in catalysis or materials science (Manhas et al., 1992).

Synthesis and Application in Organic Chemistry

  • Organic Synthesis : The role of 2,6-dimethylpiperazine in facilitating certain organic synthesis reactions, like the production of arylpiperazines, highlights its significance in synthetic chemistry (Zhao et al., 1996).

Crystallography and Molecular Interaction

  • Hydrogen Bonding and Crystal Structure : Studies on the hydrogen-bonded structures involving 2,6-dimethylpiperazine elucidate the compound's ability to form stable molecular arrangements, which is important for understanding its behavior in various environments (Sun, 2012).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2,6-dimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOYHYMXNYOPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623503
Record name 2,6-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98618-52-1
Record name 2,6-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 2
2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 3
2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 4
2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 5
2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 6
2,6-Dimethylpiperazine dihydrochloride

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